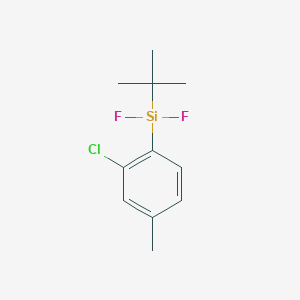
tert-Butyl(2-chloro-4-methylphenyl)difluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2-Chlor-4-methylphenyl)difluorsilan ist eine organische Siliziumverbindung, die eine tert-Butylgruppe, eine Chlormethylphenylgruppe und zwei Fluoratome enthält, die an ein Siliziumatome gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl(2-Chlor-4-methylphenyl)difluorsilan beinhaltet typischerweise die Reaktion von tert-Butyl(2-Chlor-4-methylphenyl)silan mit einem Fluorierungsmittel. Ein häufiges Verfahren ist die Verwendung von Diethylaminoschwefeltrifluorid (DAST) als Fluorierungsmittel. Die Reaktion wird in der Regel unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Produkts zu verhindern.
Industrielle Produktionsverfahren
Die industrielle Produktion von tert-Butyl(2-Chlor-4-methylphenyl)difluorsilan kann ähnliche Synthesewege auf einer größeren Skala umfassen. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Destillation oder Umkristallisation verwendet, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
tert-Butyl(2-Chlor-4-methylphenyl)difluorsilan kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Chloratom kann durch andere Nucleophile, wie Amine oder Alkoxide, substituiert werden.
Hydrolyse: In Gegenwart von Wasser kann die Verbindung hydrolysieren, um das entsprechende Silanol und Fluorwasserstoff zu bilden.
Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese weniger verbreitet sind.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Amine, Alkohole und Thiole. Diese Reaktionen werden typischerweise in polaren Lösungsmitteln wie Tetrahydrofuran (THF) oder Dimethylformamid (DMF) unter milden Bedingungen durchgeführt.
Hydrolyse: Diese Reaktion tritt leicht in Gegenwart von Wasser oder wässrigen Säuren auf.
Oxidation und Reduktion: Spezifische Oxidations- oder Reduktionsmittel können verwendet werden, abhängig von der gewünschten Transformation.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Produkte sind tert-Butyl(2-Amino-4-methylphenyl)difluorsilan, tert-Butyl(2-Alkoxy-4-methylphenyl)difluorsilan usw.
Hydrolyse: Die Hauptprodukte sind tert-Butyl(2-Chlor-4-methylphenyl)silanol und Fluorwasserstoff.
Wissenschaftliche Forschungsanwendungen
Chemie
In der organischen Synthese wird tert-Butyl(2-Chlor-4-methylphenyl)difluorsilan als Baustein für die Herstellung komplexerer organischer Siliziumverbindungen verwendet.
Biologie und Medizin
Industrie
Im Industriesektor kann tert-Butyl(2-Chlor-4-methylphenyl)difluorsilan bei der Produktion von Spezialpolymeren und -materialien verwendet werden. Seine einzigartigen chemischen Eigenschaften machen es für Anwendungen geeignet, die eine hohe thermische und chemische Stabilität erfordern.
Wirkmechanismus
Der Wirkungsmechanismus von tert-Butyl(2-Chlor-4-methylphenyl)difluorsilan beinhaltet seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen. Das Vorhandensein der Difluorsilylgruppe ermöglicht einzigartige Reaktivitätsmuster, wie z. B. die Bildung starker Si-F-Bindungen. Diese Bindungen können das Verhalten der Verbindung in chemischen Reaktionen beeinflussen, was sie zu einem wertvollen Zwischenprodukt in der organischen Synthese macht.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
tert-Butyl(2-Chlor-4-methylphenyl)silan: Fehlt die Fluoratome, was zu unterschiedlicher Reaktivität und Anwendung führt.
tert-Butyl(2-Chlor-4-methylphenyl)trifluorsilan: Enthält ein zusätzliches Fluoratom, das seine Stabilität und Reaktivität weiter verbessern kann.
tert-Butyl(2-Chlor-4-methylphenyl)dimethylsilan: Enthält Methylgruppen anstelle von Fluor, was zu unterschiedlichen chemischen Eigenschaften führt.
Einzigartigkeit
tert-Butyl(2-Chlor-4-methylphenyl)difluorsilan ist einzigartig aufgrund des Vorhandenseins der Difluorsilylgruppe, die einzigartige chemische Eigenschaften verleiht. Die Kombination der tert-Butylgruppe, der Chlormethylphenylgruppe und der Difluorsilylgruppe macht sie zu einer vielseitigen Verbindung für verschiedene Anwendungen in der organischen Synthese und Materialwissenschaft.
Eigenschaften
CAS-Nummer |
647842-32-8 |
|---|---|
Molekularformel |
C11H15ClF2Si |
Molekulargewicht |
248.77 g/mol |
IUPAC-Name |
tert-butyl-(2-chloro-4-methylphenyl)-difluorosilane |
InChI |
InChI=1S/C11H15ClF2Si/c1-8-5-6-10(9(12)7-8)15(13,14)11(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
WIUQUHCSHHXREF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)[Si](C(C)(C)C)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


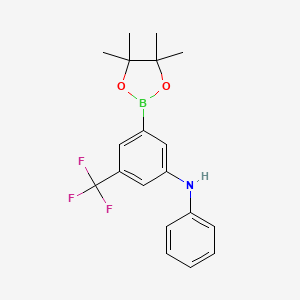
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
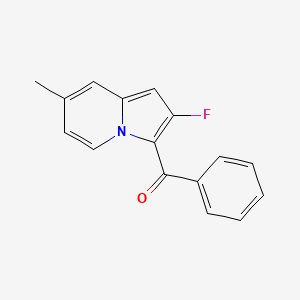
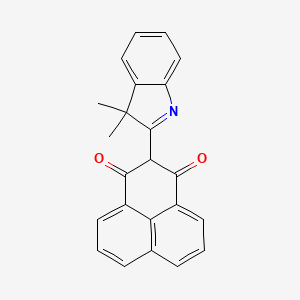
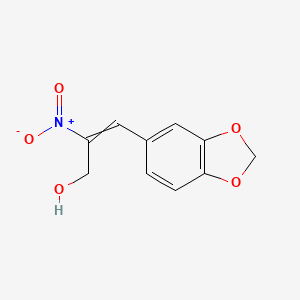

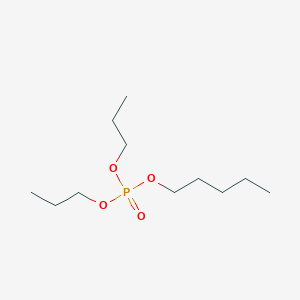
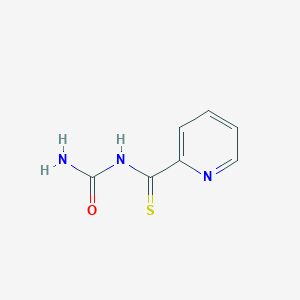
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)

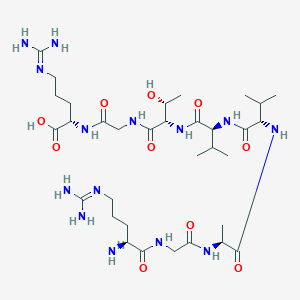
dimethylsilane](/img/structure/B12603430.png)
![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
